N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a thiazoloazepin core fused with a thiophene-acetamide moiety. The compound’s molecular framework combines a seven-membered azepin ring fused to a thiazole, with a thiophen-3-yl acetamide substituent. This structural complexity distinguishes it from simpler acetamide derivatives and may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-10(6-8-3-5-19-7-8)16-13-15-9-2-1-4-14-12(18)11(9)20-13/h3,5,7H,1-2,4,6H2,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFWCBJAMHENMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and research findings related to its biological efficacy.
The compound has the following chemical characteristics:
Biological Activity Overview
Research indicates that compounds within the thiazolo[5,4-c]azepin class exhibit a variety of biological activities. These include:
- Antimicrobial Activity : Thiazolidinone derivatives have shown promising results against various bacterial strains. The modification of thiazolidinones with thiophene rings enhances their antimicrobial potential significantly .
- Anticancer Properties : Studies have indicated that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a thiophene moiety may further enhance these effects .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[5,4-c]azepins is influenced by their structural features:
- Substituents on the Thiazole Ring : Variations at specific positions on the thiazole ring can significantly alter the compound's potency against various biological targets.
- Thiophene Integration : The addition of thiophene groups has been shown to enhance lipophilicity and improve bioavailability, leading to increased efficacy in biological assays .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Observations :
- Bulky substituents (e.g., indole or benzamide) correlate with higher melting points, suggesting stronger intermolecular forces.
- Electron-withdrawing groups (e.g., 4-chlorobenzylidene in Compound 9) improve synthetic yields, likely due to stabilized intermediates .
Pharmacological Potential
- Anti-Cancer Activity : Methoxyphenyl and morpholinyl acetamides () show IC50 values <10 µM against HCT-116 and MCF-7 cell lines .
- Kinase Inhibition : Thiazoloazepin cores (e.g., ) are associated with serine/threonine kinase modulation, critical in cancer signaling .
- Antimicrobial Potential: Thiophene-containing derivatives () demonstrate activity against bacterial strains, though this is substituent-dependent .
Inference: The thiophen-3-yl group may enhance anticancer or antimicrobial efficacy compared to non-thiophene analogs, but in vitro validation is required.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Thiazole ring formation : Reacting 2-aminothiazole precursors with thiophene-3-yl acetic acid derivatives under anhydrous conditions.
Azepine ring cyclization : Using a dehydrating agent (e.g., POCl₃ or H₂SO₄) to facilitate ring closure.
Acetamide coupling : Employing carbodiimide-based coupling reagents (e.g., EDC or DCC) to attach the thiophenylacetamide moiety.
- Key Considerations : Monitor reaction progress via TLC, and optimize yields (typically 65–85%) by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the oxo-thiazole ring, N-H bend at ~3300 cm⁻¹ for the acetamide group) .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm, azepine methylene protons at δ 2.5–3.5 ppm) and carbon backbone connectivity .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
Q. What analytical methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity. Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at elevated temperatures to distinguish dynamic conformational changes (e.g., ring puckering in the azepine moiety) from static structural anomalies .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles (e.g., confirming thiophene orientation relative to the thiazole ring) .
Q. What in vitro models are suitable for evaluating biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., Aurora A or CDK2) at 10 µM compound concentration. Include positive controls (e.g., Staurosporine) and validate IC₅₀ values via dose-response curves .
- Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Optimize exposure time (48–72 hrs) and serum-free media to reduce nonspecific binding .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., ATP-binding pockets). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .
- ADMET Prediction : Employ SwissADME or ADMETLab to optimize logP (1–3), aqueous solubility (>50 µM), and CYP450 inhibition profiles. Introduce polar groups (e.g., hydroxyl or sulfonamide) to enhance bioavailability .
Q. What experimental design principles apply to pharmacological studies of this compound?
- Methodological Answer :
- Split-Plot Design : For in vivo studies, randomize treatment groups (n ≥ 6) and control for covariates (e.g., animal weight, diet). Use ANOVA with post-hoc Tukey tests to compare dose-dependent effects .
- Controlled Variables : Standardize administration routes (oral vs. intraperitoneal), solvent (e.g., 5% DMSO in saline), and endpoint measurements (e.g., tumor volume or biomarker levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
